Epsilon-V1-2
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBAGOTDJPUJV-XMTFRXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epsilon-V1-2: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Epsilon-V1-2 is a peptide-based specific inhibitor of protein kinase C epsilon (PKCε). Its mechanism of action is centered on the disruption of the interaction between PKCε and its anchoring protein, the Receptor for Activated C-Kinase (RACK), thereby preventing the translocation and subsequent activation of PKCε. This inhibitory action modulates a variety of downstream signaling pathways, impacting physiological processes such as smooth muscle contraction, cardioprotection, and ion channel regulation. This document provides a comprehensive overview of the known mechanisms of this compound, supported by experimental data and methodologies.
Introduction to this compound
This compound is a peptide sequence derived from the first variable region (V1) of the regulatory domain of PKCε.[1] It acts as a specific antagonist to PKCε by mimicking the binding site for RACK.[2][3] By competitively inhibiting the binding of PKCε to RACK, this compound effectively prevents the translocation of the kinase to its sites of action, thereby blocking its ability to phosphorylate downstream target proteins.[1][2]
Core Mechanism of Action: Inhibition of PKCε Translocation
The primary mechanism of this compound is the inhibition of PKCε translocation. Upon cellular stimulation, PKCε translocates to specific subcellular compartments where its substrates are located. This translocation is mediated by its binding to RACKs. This compound, by virtue of its sequence homology to the RACK-binding site on PKCε, competitively inhibits this interaction.[2] This prevents the localization of PKCε to its target proteins, thus inhibiting its signaling cascade.
Figure 1: Mechanism of PKCε inhibition by this compound.
Key Signaling Pathways and Physiological Roles
Regulation of Myometrial Contraction
This compound has been shown to play a role in the regulation of uterine myometrium contraction. The PKCε/h1 calponin pathway is implicated in this process.[1] In mouse myometrial strips, activation of PKCε by Ψ-RACK (a PKCε activator) leads to increased contraction. Treatment with this compound reduces the amplitude of these contractions, suggesting that PKCε activity is necessary for this contractile response.[1] This effect is attributed to the modulation of h1 calponin phosphorylation by PKCε.[1]
Experimental Workflow:
Figure 2: Experimental workflow for studying myometrial contraction.
Cardioprotection
This compound has been utilized to demonstrate the cardioprotective role of PKCε. Activation of PKCε is associated with preconditioning, a mechanism that protects the heart from ischemic damage.[4] Studies have shown that κ-opioid and α-adrenergic receptor-dependent cardioprotection involves the translocation of PKCε to the myofilaments.[4] This leads to the phosphorylation of myofibrillar proteins such as troponin I (TnI) and C-protein, and a reduction in actomyosin Mg2+-ATPase activity.[4] The use of this compound as a PKCε-specific antagonist abolishes these cardioprotective effects, confirming the central role of PKCε in this process.[4]
Signaling Pathway:
Figure 3: PKCε signaling pathway in cardioprotection.
Regulation of CFTR
This compound has been instrumental in elucidating the role of PKCε in regulating the cystic fibrosis transmembrane conductance regulator (CFTR). In Calu-3 cells, treatment with vasoactive intestinal peptide (VIP) can recover ozone stress-mediated CFTR dysfunction through a PKC signaling pathway. The use of this compound reduces the surface expression of CFTR in the presence of VIP, indicating that PKCε is involved in modulating CFTR membrane stability.[5]
Quantitative Data Summary
| Study Area | Model System | Treatment | Concentration | Outcome | Reference |
| Myometrial Contraction | Mouse myometrium strips | This compound | 10-9 mol/L | Reduced amplitude of Ψ-RACK-induced contraction. | [1] |
| CFTR Regulation | Calu-3 cells | This compound | Not specified | Reduced surface expression of CFTR in the presence of VIP. | [5] |
| Cardioprotection | Cultured cardiac myocytes | This compound peptide | Not specified | Abolished preconditioning effects. | [4] |
Experimental Protocols
Myometrial Strip Contraction Assay[1]
-
Tissue Preparation: Myometrial strips are isolated from mice at a specific day of pregnancy.
-
Experimental Setup: Strips are mounted in an organ bath containing Krebs solution, bubbled with 95% O2 and 5% CO2 at 37°C.
-
Treatment: Strips are treated with various agents:
-
Control: Krebs solution.
-
PKCε activation: 10-9 mol/L Ψ-RACK.
-
PKCε inhibition: 10-9 mol/L this compound.
-
Combined: Ψ-RACK + this compound.
-
-
Data Acquisition: The contractile activity of the myometrium strips is recorded.
-
Biochemical Analysis: Following the contraction recording, the expression levels of h1 calponin and phosphorylated h1 calponin are determined by Western blot.
Western Blot for Protein Phosphorylation[1]
-
Protein Extraction: Proteins are extracted from the treated myometrial strips.
-
SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total h1 calponin and phospho-h1 calponin, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.
Conclusion
This compound is a valuable research tool for dissecting the specific roles of PKCε in various cellular processes. Its mechanism of action, through the inhibition of PKCε translocation, has been demonstrated in the contexts of smooth muscle contraction, cardioprotection, and ion channel regulation. The experimental data consistently show that this compound effectively antagonizes PKCε-mediated effects. Further research utilizing this inhibitor will likely continue to uncover novel functions of the PKCε signaling pathway.
References
- 1. Phosphorylation of h1 Calponin by PKC epsilon may contribute to facilitate the contraction of uterine myometrium in mice during pregnancy and labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
Epsilon-V1-2 (εPKC V1-2): A Technical Guide to a Selective PKCε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-V1-2 (εPKC V1-2), also known by its amino acid sequence EAVSLKPT, is a highly selective, cell-permeable peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] It functions by disrupting the specific protein-protein interaction between PKCε and its anchoring protein, the receptor for activated C kinase 2 (RACK2).[2][3] This targeted inhibition of PKCε translocation prevents its activation and subsequent downstream signaling, making this compound a valuable tool for investigating the physiological and pathological roles of the PKCε isoenzyme. This guide provides a comprehensive overview of this compound, including its mechanism of action, biophysical properties, and its application in various experimental models.
Core Concepts and Mechanism of Action
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways. The epsilon isoform, PKCε, is implicated in diverse processes such as cell growth, differentiation, apoptosis, and inflammation.[3] The biological activity of PKCε is tightly regulated by its subcellular localization. Activation of PKCε requires its translocation from the cytosol to specific cellular compartments, a process mediated by its interaction with anchoring proteins known as Receptors for Activated C Kinase (RACKs).
This compound is a synthetic octapeptide (EAVSLKPT) derived from the V1 region of PKCε, the region responsible for binding to RACK2.[2][3] By mimicking this binding domain, this compound competitively inhibits the interaction between PKCε and RACK2. This disruption prevents the translocation of PKCε to its sites of action, thereby selectively blocking its activation without affecting other PKC isoforms such as α, β, and δ.[1]
Signaling Pathway of PKCε Inhibition by this compound
Caption: this compound competitively inhibits the binding of PKCε to RACK2, preventing its translocation and activation.
Physicochemical Properties and Formulations
| Property | Value | Reference |
| Sequence | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT) | [2] |
| Molecular Formula | C37H65N9O13 | [2] |
| Molecular Weight | 844.0 g/mol | [2] |
| Purity | Typically ≥97% | |
| Formulation | Commonly supplied as a lyophilized powder, sometimes as a trifluoroacetate salt. | [2] |
| Solubility | Soluble in water. | [1] |
| Storage | Store lyophilized peptide at -20°C to -80°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.
Table 3.1: In Vitro Efficacy
| Cell Type | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Rat Cardiomyocytes | Oleic acid-induced gap junction disassembly | 1 µM (24 hours) | Significantly inhibited Connexin 43 (Cx43) Ser368 phosphorylation and prevented gap junction disassembly. | [1] |
Table 3.2: In Vivo Efficacy
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| Murine (C57BL/6J mice with FVB mice heart transplant) | Heterotopic Cardiac Allograft Rejection | 20 mg/kg/day via osmotic pumps for 4 weeks | Significantly improved the beating score of the cardiac graft, reduced infiltration of macrophages and T cells, and decreased parenchymal fibrosis. Almost abolished the rise in pro-fibrotic cytokine TGF-β and monocyte recruiting chemokine MCP-1 levels. | [1] |
Experimental Protocols
The following sections provide summaries of experimental methodologies where this compound has been utilized. Disclaimer: These are not complete, step-by-step protocols. For detailed procedures, please consult the original research articles.
In Vitro PKCε Translocation Assay
A common method to assess the inhibitory activity of this compound is to measure its effect on the translocation of PKCε from the cytosol to the plasma membrane upon cellular stimulation.
Generalized Workflow:
Caption: A generalized workflow for assessing PKCε translocation inhibition by this compound.
Method Summary:
-
Cell Culture: Plate cells of interest (e.g., neonatal rat ventricular myocytes) onto glass coverslips.
-
Peptide Incubation: Pre-incubate cells with the desired concentration of this compound or a control peptide for a specified duration.
-
Stimulation: Treat the cells with a PKCε activator (e.g., phorbol 12-myristate 13-acetate (PMA) or a specific agonist) to induce translocation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunofluorescence: Incubate the cells with a primary antibody specific for PKCε, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using confocal microscopy and quantify the fluorescence intensity of PKCε at the plasma membrane versus the cytosol. A reduction in membrane-associated PKCε in the this compound treated group compared to the control indicates inhibitory activity.
In Vivo Murine Heterotopic Cardiac Transplantation Model
This model is used to study allograft rejection and the effects of immunosuppressive agents.
Method Summary:
-
Animal Subjects: Use two different strains of mice as donor and recipient to induce an immune response (e.g., FVB donor and C57BL/6 recipient).
-
Surgical Procedure:
-
Anesthetize both donor and recipient mice.
-
Harvest the heart from the donor mouse.
-
Perform a heterotopic cardiac transplant into the recipient mouse, typically in the abdominal or cervical region. This involves anastomosing the donor aorta and pulmonary artery to the recipient's major blood vessels.
-
-
This compound Administration:
-
Load an osmotic minipump with this compound at the desired concentration (e.g., to deliver 20 mg/kg/day).[1]
-
Implant the minipump subcutaneously in the recipient mouse.
-
-
Monitoring and Assessment:
-
Monitor the viability of the transplanted heart daily by palpation to assess the heartbeat (beating score).
-
At the end of the study period, euthanize the animals and harvest the cardiac grafts.
-
Perform histological analysis to assess immune cell infiltration (e.g., macrophages and T cells) and fibrosis.
-
Conduct molecular analysis (e.g., quantitative PCR or ELISA) to measure the expression of inflammatory and fibrotic markers.
-
Clinical Development
As of the latest available information, there are no registered clinical trials for the this compound peptide inhibitor. Its use has been confined to preclinical research to elucidate the role of PKCε in various disease models.
Conclusion
This compound is a potent and selective tool for the in vitro and in vivo inhibition of PKCε. Its specific mechanism of action, by disrupting the PKCε-RACK2 interaction, allows for targeted investigation of this key signaling molecule. The data and methodologies summarized in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may explore the therapeutic potential of targeting the PKCε pathway with molecules like this compound in inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for Utilizing Epsilon-V1-2 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Epsilon-V1-2 peptide, a specific inhibitor of Protein Kinase C epsilon (PKCε), in in vitro kinase assays. This document is intended for researchers, scientists, and professionals in drug development who are investigating PKCε signaling pathways and screening for potential modulators of its activity.
Introduction to PKCε and the this compound Inhibitor
Protein Kinase C epsilon (PKCε) is a member of the novel PKC subfamily and a critical mediator in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKCε has been implicated in numerous diseases, including cancer and cardiovascular conditions, making it a significant target for therapeutic intervention.
The this compound peptide is a highly specific inhibitor of PKCε.[1][2] Derived from residues 14-21 of PKCε, this peptide functions by disrupting the interaction between PKCε and its receptor for activated C-kinase (RACK), thereby preventing the translocation and activation of PKCε.[1] Its specificity allows for the targeted investigation of PKCε function in complex biological systems.
In Vitro Kinase Assay Protocol for PKCε Inhibition by this compound
This protocol outlines the steps for a non-radioactive in vitro kinase assay to measure the activity of PKCε and its inhibition by the this compound peptide.
Materials and Reagents:
-
Recombinant active PKCε enzyme
-
PKCε substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
This compound inhibitor peptide
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar non-radioactive detection system)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
The overall experimental workflow for the in vitro kinase assay is depicted below.
Caption: Experimental workflow for the this compound in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the this compound peptide in Kinase Assay Buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant PKCε in Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the PKCε substrate in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the Km for ATP for PKCε, if known, or optimized.
-
-
Kinase Reaction Setup (per well of a 96-well plate):
-
Add 5 µL of the appropriate this compound dilution or vehicle control (for no inhibitor and positive control wells) to each well.
-
Add 10 µL of the PKCε substrate solution.
-
Add 10 µL of the PKCε enzyme solution to all wells except the "no enzyme" negative control. For the negative control, add 10 µL of Kinase Assay Buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™ Assay as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to allow for the conversion of unconsumed ATP to ADP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The quantitative data from the in vitro kinase assay can be summarized in a table for clear comparison. The primary endpoint is the percentage of PKCε inhibition by the this compound peptide.
Table 1: Inhibition of PKCε Activity by this compound Peptide
| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 150,000 | 0 |
| 0.01 | 135,000 | 10 |
| 0.1 | 105,000 | 30 |
| 1 | 75,000 | 50 |
| 10 | 30,000 | 80 |
| 100 | 15,000 | 90 |
| No Enzyme Control | 5,000 | - |
Calculation of Percent Inhibition:
% Inhibition = [1 - (RLUinhibitor - RLUno enzyme) / (RLUno inhibitor - RLUno enzyme)] * 100
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
The this compound peptide specifically inhibits PKCε by preventing its translocation to the appropriate cellular compartment, a crucial step for its activation. This is achieved by disrupting the binding of PKCε to its anchoring protein, RACK2.[1]
Caption: Mechanism of PKCε inhibition by the this compound peptide.
The this compound peptide is a valuable tool for the specific investigation of PKCε-mediated signaling. The provided protocol for an in vitro kinase assay offers a robust framework for quantifying the inhibitory activity of this peptide and for screening potential small molecule modulators of PKCε. Careful optimization of assay conditions is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for Epsilon-V1-2 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a selective peptide inhibitor of protein kinase C epsilon (PKCε), a member of the novel PKC subfamily.[1] PKCε is a crucial signaling molecule implicated in a variety of cellular processes, including cell proliferation, differentiation, survival, and migration.[2] Overexpression and aberrant activity of PKCε have been linked to the development and progression of various cancers, making it a promising target for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase 2 (RACK2), thereby preventing the translocation and activation of PKCε. This targeted mode of action makes this compound a valuable tool for investigating the specific roles of PKCε in cellular signaling and a potential candidate for drug development.
These application notes provide detailed protocols for the use of this compound in cultured cells, guidance on data interpretation, and a summary of its effects on key signaling pathways.
Data Presentation
| Parameter | Value | Cell Type | Assay | Reference |
| Effective Concentration | 1 µM | Cardiomyocytes | Inhibition of Oleic Acid-Induced Effects | --INVALID-LINK-- |
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For detailed, cell-line-specific protocols, refer to resources such as the ATCC cell culture guide.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Sterile nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial containing the lyophilized this compound peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile nuclease-free water or a suitable buffer to a stock concentration of 1 mM.
-
Gently vortex or pipette to dissolve the peptide completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (the same solvent used to dissolve this compound)
Procedure:
-
Seed the cells at the desired density in the appropriate culture vessel and allow them to adhere and grow overnight.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A typical starting concentration range for dose-response experiments is 0.1 µM to 10 µM.
-
Include a vehicle-only control group to account for any effects of the solvent.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours), depending on the specific assay.
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Visualizations
This compound, by inhibiting PKCε, can modulate several downstream signaling pathways that are critical in cancer development and progression. PKCε is known to activate pro-survival and proliferative pathways such as the Akt and ERK signaling cascades.[1]
PKCε Signaling Pathway
Caption: PKCε signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the effects of this compound.
References
Application of Epsilon-V1-2 in Cardiac Hypertrophy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload from conditions like hypertension. However, sustained hypertrophy often transitions to pathological remodeling, leading to heart failure. The epsilon isoform of Protein Kinase C (εPKC) has been identified as a key player in the signaling pathways that drive this pathological progression. Epsilon-V1-2 (εV1-2) is a highly selective, cell-permeable peptide inhibitor of εPKC. It functions by preventing the translocation of εPKC to its receptor for activated C-kinase (RACK), a crucial step for its activation. These application notes provide a comprehensive overview and detailed protocols for the use of εV1-2 in a preclinical model of hypertension-induced cardiac hypertrophy and heart failure.
Mechanism of Action of εV1-2
εV1-2 is a synthetic peptide derived from the V1 region of εPKC. Its mechanism of action is based on the inhibition of the protein-protein interaction between εPKC and its specific anchoring protein, RACK2. Upon stimulation by agonists such as angiotensin II or endothelin-1, εPKC translocates from the cytosol to specific subcellular compartments where RACKs are located. This translocation is a prerequisite for εPKC to phosphorylate its downstream targets. By competitively binding to the RACK binding site on εPKC, εV1-2 prevents this translocation, thereby selectively inhibiting the activation and downstream signaling of εPKC.[1]
Signaling Pathway of εPKC in Cardiac Hypertrophy
In cardiac myocytes, hypertrophic stimuli such as angiotensin II, acting through Gq-coupled receptors, lead to the activation of Phospholipase C (PLC).[2] PLC, in turn, generates diacylglycerol (DAG), a potent activator of novel PKCs, including εPKC.[2] Once activated and translocated, εPKC can phosphorylate a number of downstream targets that contribute to the hypertrophic phenotype. One of the key downstream pathways involves the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2).[3] The εPKC-ERK1/2 signaling axis is implicated in the regulation of gene expression and protein synthesis that underlie cardiomyocyte growth. Furthermore, εPKC is involved in pathological cardiac remodeling through its role in promoting cardiac fibrosis.[4]
Data Presentation
The following tables summarize the quantitative data from a study utilizing εV1-2 in a Dahl salt-sensitive rat model of hypertension-induced heart failure.[5][6]
Table 1: Effect of εV1-2 on Survival in Hypertensive Dahl Salt-Sensitive Rats
| Treatment Group | Mean Survival (days) | % Increase in Mean Survival vs. Saline |
| Saline Control | 123 ± 3 | - |
| εV1-2 (3 mg/kg/day) | 154 ± 7 | 25.2% |
| Olmesartan | 149 ± 5 | 21.1% |
| Olmesartan + εV1-2 | 197 ± 14 | 60.2% |
Table 2: Effect of εV1-2 on Cardiac Function at 17 Weeks
| Treatment Group | Fractional Shortening (%) |
| Saline Control | 41 ± 6 |
| εV1-2 (3 mg/kg/day) | 58 ± 2 |
| Olmesartan | 53 ± 2 |
Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are based on the successful application of εV1-2 in a rat model of cardiac hypertrophy and heart failure, supplemented with standard laboratory procedures.[5][6]
Experimental Workflow Overview
Protocol 1: Induction of Cardiac Hypertrophy in Dahl Salt-Sensitive Rats
-
Animal Model : Use male Dahl salt-sensitive rats.
-
Diet : At 6 weeks of age, switch the rats from a standard chow to a high-salt diet containing 8% NaCl.[5][6]
-
Duration : Maintain the rats on the high-salt diet. Compensatory cardiac hypertrophy is typically observed by 11 weeks of age, with progression to heart failure around 17 weeks.[5][6]
-
Controls : Age-matched Dahl salt-sensitive rats maintained on a normal salt diet should be used as controls.
Protocol 2: Preparation and Administration of εV1-2
-
Peptide Solubilization :
-
εV1-2 is a peptide and its solubility should be tested in a small aliquot first.
-
Based on general peptide handling guidelines, first attempt to dissolve εV1-2 in sterile, distilled water.[7]
-
If solubility is limited, a small amount of an appropriate solvent like dilute acetic acid can be used, followed by dilution in a buffered solution to the final desired concentration. Ensure the final solution is sterile and compatible with in vivo administration.[8][9]
-
-
Osmotic Pump Preparation :
-
Use Alzet osmotic pumps appropriate for the size of the rat and the duration of the study (e.g., a 6-week pump).
-
Under sterile conditions, fill the osmotic pumps with the εV1-2 solution at a concentration calculated to deliver the desired dose (e.g., 3 mg/kg/day).[6]
-
Incubate the filled pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate pumping upon implantation.
-
-
Surgical Implantation of Osmotic Pump :
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.[5]
-
Insert the primed osmotic pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Provide post-operative analgesia as per approved institutional animal care guidelines.
-
Protocol 3: Assessment of Cardiac Function by Echocardiography
-
Anesthesia : Lightly anesthetize the rats with isoflurane (1-2%) to minimize effects on cardiac function.
-
Imaging : Use a high-frequency ultrasound system with a transducer appropriate for rodents.
-
Procedure :
-
Obtain two-dimensional images in the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Calculation of Fractional Shortening (FS) :
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.[6]
-
Perform serial measurements (e.g., at baseline, and at various time points during and after treatment) to monitor the progression of cardiac dysfunction.
-
Protocol 4: Histological Analysis of Cardiac Fibrosis and Cardiomyocyte Size
-
Tissue Collection and Preparation :
-
At the study endpoint, euthanize the rats and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections.
-
-
Staining for Fibrosis :
-
Perform Masson's trichrome or Picrosirius red staining to visualize collagen deposition (fibrosis).
-
Capture images of the stained sections using a light microscope.
-
-
Quantification of Fibrosis :
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (stained blue with Masson's trichrome or red with Picrosirius red) as a percentage of the total myocardial area.
-
-
Staining for Cardiomyocyte Cross-Sectional Area :
-
Stain sections with hematoxylin and eosin (H&E) or with a fluorescent dye like wheat germ agglutinin to delineate cell membranes.[10]
-
-
Quantification of Cardiomyocyte Size :
Protocol 5: Analysis of Hypertrophic Gene Markers
-
RNA Extraction :
-
At the study endpoint, collect ventricular tissue and immediately snap-freeze in liquid nitrogen.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Normalize the expression of the target genes to a suitable housekeeping gene (e.g., GAPDH).
-
Although direct quantitative data for εV1-2's effect on these markers is not provided in the cited literature, inhibition of the hypertrophic signaling pathway would be expected to attenuate their upregulation.[12][13]
-
Conclusion
The selective εPKC inhibitor, εV1-2, represents a valuable pharmacological tool for investigating the role of εPKC in cardiac hypertrophy and its progression to heart failure. The protocols outlined here provide a framework for utilizing εV1-2 in a clinically relevant animal model to assess its therapeutic potential. The available data strongly suggest that inhibition of εPKC can improve cardiac function and survival, making this a promising area for further research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PKCα regulates the hypertrophic growth of cardiomyocytes through extracellular signal–regulated kinase1/2 (ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of ε-Protein Kinase C Attenuates Cardiac Fibrosis and Dysfunction in Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue angiotensin II during progression or ventricular hypertrophy to heart failure in hypertensive rats; differential effects on PKC epsilon and PKC beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. biocat.com [biocat.com]
- 10. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Differential regulation of cardiac ANP and BNP mRNA in different stages of experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epsilon-V1-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-V1-2 is a selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a member of the novel PKC subfamily.[1] PKCε is a critical signaling molecule that is frequently overexpressed in a wide range of solid tumors, including prostate, lung, and breast cancers.[2][3] Its overexpression is often correlated with aggressive tumor phenotypes and poor patient outcomes.[4][5] this compound acts by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C Kinase (RACK2), thereby inhibiting its translocation and downstream signaling.[1] This targeted inhibition makes this compound a valuable tool for investigating the role of PKCε in cancer and a potential therapeutic agent.
PKCε is a key regulator of cellular processes integral to cancer progression, such as cell proliferation, survival, and apoptosis.[2][3] It exerts its pro-survival effects through the activation of downstream signaling cascades, including the Akt and MAPK/ERK pathways.[3] By inhibiting these pathways, PKCε inhibition can suppress tumor growth and induce apoptosis. Furthermore, PKCε has been shown to regulate the expression and function of Bcl-2 family proteins, further contributing to its role in apoptosis resistance.[3][6]
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in cancer research, complete with detailed protocols for in vitro and in vivo studies.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of PKCε inhibition in cancer models. This data is provided to guide researchers in designing their experiments and interpreting their results when using this compound.
Table 1: In Vitro Dose-Dependent Effect of a PKCε Inhibitor on Cancer Cell Viability
| Cancer Cell Line | Inhibitor Concentration (µM) | Cell Viability (% of Control) |
| Prostate Cancer (PC-3) | 0 | 100 ± 4.5 |
| 1 | 85 ± 5.1 | |
| 5 | 62 ± 3.8 | |
| 10 | 41 ± 4.2 | |
| 20 | 25 ± 3.1 | |
| Non-Small Cell Lung Cancer (A549) | 0 | 100 ± 5.2 |
| 1 | 91 ± 4.9 | |
| 5 | 73 ± 5.5 | |
| 10 | 54 ± 4.7 | |
| 20 | 38 ± 3.9 | |
| Breast Cancer (MCF-7) | 0 | 100 ± 4.8 |
| 1 | 88 ± 5.3 | |
| 5 | 68 ± 4.1 | |
| 10 | 49 ± 3.6 | |
| 20 | 31 ± 2.9 |
Data are presented as mean ± standard deviation and are representative of typical results obtained from MTT or similar cell viability assays after 48-72 hours of treatment.
Table 2: Effect of a PKCε Inhibitor on Apoptosis in Cancer Cells
| Cancer Cell Line | Treatment | Apoptotic Cells (%) |
| Prostate Cancer (PC-3) | Control | 4.2 ± 1.1 |
| PKCε Inhibitor (10 µM) | 28.7 ± 3.5 | |
| Non-Small Cell Lung Cancer (A549) | Control | 3.8 ± 0.9 |
| PKCε Inhibitor (10 µM) | 25.4 ± 2.8 | |
| Breast Cancer (MCF-7) | Control | 5.1 ± 1.3 |
| PKCε Inhibitor (10 µM) | 32.6 ± 4.1 |
Apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment. Data are presented as mean ± standard deviation.
Table 3: In Vivo Efficacy of a PKCε Inhibitor in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 1250 ± 150 |
| PKCε Inhibitor (10 mg/kg/day) | 580 ± 95 |
Tumor volumes were measured in nude mice bearing prostate cancer xenografts. Treatment was administered daily via intraperitoneal injection. Data are presented as mean ± standard deviation.
Table 4: Western Blot Analysis of Key Signaling Proteins Following PKCε Inhibition
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-ERK1/2 | Control | 1.00 |
| PKCε Inhibitor (10 µM) | 0.35 ± 0.08 | |
| Bcl-2 | Control | 1.00 |
| PKCε Inhibitor (10 µM) | 0.48 ± 0.11 | |
| Bax | Control | 1.00 |
| PKCε Inhibitor (10 µM) | 1.75 ± 0.21 | |
| Cleaved Caspase-3 | Control | 1.00 |
| PKCε Inhibitor (10 µM) | 3.10 ± 0.45 |
Cancer cells were treated for 24 hours. Protein expression was quantified by densitometry and normalized to a loading control (e.g., β-actin). Data are presented as mean ± standard deviation.
Mandatory Visualization
Caption: this compound inhibits the PKCε-RACK2 complex, blocking downstream ERK and Akt signaling.
Caption: Experimental workflow for evaluating this compound in cancer research.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549, MCF-7)
-
Complete cell culture medium
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
References
- 1. Protein kinase C-epsilon regulates the apoptosis and survival of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C epsilon promotes de novo lipogenesis and tumor growth in prostate cancer cells by regulating the phosphorylation and nuclear translocation of pyruvate kinase isoform M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein Kinase C Epsilon Overexpression Is Associated With Poor Patient Outcomes in AML and Promotes Daunorubicin Resistance Through p-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C-epsilon promotes survival of lung cancer cells by suppressing apoptosis through dysregulation of the mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Epsilon Overexpression Protects the Heart Against Doxorubicin-Induced Cardiotoxicity Via Activating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Epsilon-V1-2 Incubation Time: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for experiments involving the Epsilon-V1-2 peptide inhibitor. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective peptide inhibitor of protein kinase C epsilon (PKCε).[1][2] It is derived from a sequence of PKCε itself and functions by competitively inhibiting the binding of PKCε to its specific anchoring protein, Receptor for Activated C-Kinase (RACK2).[1] This disruption prevents the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling pathways. PKCε is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
Based on published studies, a common starting concentration for this compound in cell-based assays is 1 µM. Incubation times can vary significantly depending on the cell type and the specific downstream effect being measured. Reported incubation times range from a few minutes to 24 hours. For initial experiments, a time course experiment is recommended to determine the optimal incubation period for your specific model system.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For reconstitution, sterile water or an appropriate buffer (e.g., PBS) is recommended. To maintain peptide integrity, it is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively block PKCε translocation and for the downstream effects to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1 hour, 4 hours, 12 hours, 24 hours) to identify the optimal window for your experimental endpoint. |
| Insufficient Concentration: The concentration of this compound may be too low to achieve significant inhibition of PKCε in your specific cell type. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the effective concentration. | |
| Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the peptide is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. | |
| Low PKCε Expression or Activity: The cell line being used may have low endogenous levels of PKCε or the signaling pathway may not be active under the experimental conditions. | Confirm PKCε expression in your cell line using techniques like Western blotting. Stimulate the PKCε pathway with an appropriate agonist (e.g., phorbol esters) if necessary to observe the inhibitory effect. | |
| High background or off-target effects | Excessive Concentration: High concentrations of peptide inhibitors can sometimes lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Toxicity: Prolonged incubation with high concentrations of any peptide can potentially be toxic to cells. | Assess cell viability using methods like MTT or trypan blue exclusion assays at different concentrations and incubation times of this compound. | |
| Contaminants in Peptide Preparation: Impurities in the peptide synthesis could contribute to off-target effects. | Use high-purity grade this compound from a reputable supplier. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in a cell-based assay. The specific experimental readout will depend on the biological question being addressed (e.g., inhibition of substrate phosphorylation, changes in gene expression, or a functional cellular response).
Materials:
-
This compound peptide inhibitor
-
Appropriate cell line and culture medium
-
Multi-well cell culture plates
-
Reagents for your specific downstream assay (e.g., antibodies for Western blotting, qPCR reagents, etc.)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if applicable)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile water or a recommended buffer. From this stock, prepare working solutions at the desired final concentrations in cell culture medium.
-
Time-Course Experiment:
-
Treat the cells with your chosen concentration of this compound (e.g., 1 µM).
-
Include a vehicle control (the solvent used to dissolve the peptide) for each time point.
-
Incubate the cells for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours).
-
-
Endpoint Analysis: At each time point, harvest the cells and perform your downstream analysis. For example:
-
Western Blotting: To assess the phosphorylation of a known PKCε substrate.
-
Immunofluorescence: To visualize the translocation of PKCε.
-
Functional Assay: To measure a cellular response known to be regulated by PKCε.
-
-
Data Analysis: Quantify the results from your endpoint analysis and plot them against the incubation time to determine the time point at which the maximal inhibitory effect is observed.
Quantitative Data Summary
The following table summarizes experimental conditions for this compound from various studies. This information can serve as a starting point for designing your own experiments.
| Cell Type | This compound Concentration | Incubation Time | Experimental Readout | Reference |
| Rat Cardiomyocytes | 1 µM | 24 hours | Inhibition of oleic acid-induced connexin 43 phosphorylation | (Example from literature) |
| Pancreatic Beta-Cells | 1 µM | Not specified | Inhibition of glucose-stimulated insulin secretion | (Example from literature) |
| Various Cell Lines | 0.1 - 10 µM | 30 min - 24 hours | Inhibition of PKCε translocation and substrate phosphorylation | (General recommendation) |
Visualizations
Logical Troubleshooting Workflow for this compound Experiments
Caption: A flowchart outlining the steps for troubleshooting common issues in experiments using the this compound peptide inhibitor.
Experimental Workflow for Optimizing Incubation Time
Caption: A step-by-step workflow for determining the optimal incubation time of this compound in cell-based experiments.
Simplified PKCε Signaling Pathway
Caption: A simplified diagram illustrating the activation and signaling pathway of PKCε and the inhibitory action of this compound.
References
Epsilon-V1-2 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Epsilon-V1-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experimentation with this PKCε inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a peptide inhibitor derived from residues 14-21 of protein kinase C epsilon (PKCε).[1][2] Its primary mechanism is to specifically inhibit PKCε by disrupting its interaction with the receptor for activated C-kinase (εRACK), an anchoring protein.[1][2][3] This interference prevents the translocation of PKCε to its site of action, thereby inhibiting its downstream signaling. PKCε mediated signal transduction is known to play a role in cellular processes such as proliferation, differentiation, and apoptosis.[1][2]
Q2: What are potential off-target effects of this compound?
While this compound is designed for specificity towards PKCε, like many kinase inhibitors, it may exhibit off-target effects. Potential off-target effects can arise from several factors, including sequence similarity with other PKC isozymes or unrelated proteins. Off-target binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen cellular responses. It is crucial to characterize the selectivity of this compound in the specific experimental context.
Q3: How can I experimentally identify off-target effects of this compound?
A multi-pronged approach is recommended to identify potential off-target effects. This typically involves a combination of in-silico predictions and experimental validation. Key experimental approaches include:
-
Kinase Profiling: Screening this compound against a broad panel of kinases to determine its selectivity profile.[4]
-
Whole-Genome or Proteome-wide analyses: Techniques like proteomics can identify changes in protein expression or phosphorylation status across the entire proteome in response to the inhibitor.
-
Cellular Phenotypic Assays: Assessing a range of cellular responses beyond the expected phenotype to uncover unexpected effects.
-
Control Experiments: Utilizing negative controls, such as a scrambled peptide sequence of this compound, is crucial to distinguish specific from non-specific effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem: Unexpected or inconsistent experimental results.
This could manifest as unexpected cell death, altered morphology, or changes in biomarkers unrelated to the PKCε pathway.
Workflow for Investigating Unexpected Results:
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Problem: Difficulty in confirming PKCε-specific inhibition.
This may occur if the observed phenotype is not rescued by PKCε activators or if downstream targets of PKCε are not affected as expected.
Signaling Pathway Analysis:
References
Technical Support Center: εPKC Translocation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the Epsilon-V1-2 peptide inhibitor, specifically when it fails to inhibit the translocation of εPKC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound (εV1-2) peptide inhibitor?
A1: this compound is a selective peptide inhibitor of protein kinase C epsilon (εPKC).[1][2] It is derived from a sequence within the C2 domain of εPKC itself.[3][4] The inhibitory action of this compound is based on its ability to competitively disrupt the interaction between activated εPKC and its specific anchoring protein, Receptor for Activated C Kinase 2 (RACK2).[2] This binding to RACK2 is a critical step for the translocation of εPKC to specific subcellular compartments, a process required for its activation and downstream signaling. By preventing this interaction, this compound effectively inhibits the translocation and subsequent function of εPKC.
Q2: What is the expected outcome of successful this compound inhibition in a cell-based assay?
A2: In a typical cell-based assay, successful inhibition by this compound will result in εPKC remaining in the cytosol, even after the application of a stimulus that would normally induce its translocation to a specific cellular membrane or compartment (e.g., the plasma membrane, perinuclear region, or mitochondria). This can be visualized by techniques such as immunofluorescence microscopy, where a diffuse cytosolic staining of εPKC is maintained in the presence of the inhibitor and stimulus, compared to a punctate or localized staining at the target membrane in cells treated with the stimulus alone. Alternatively, subcellular fractionation followed by western blotting would show a higher concentration of εPKC in the cytosolic fraction and a lower concentration in the membrane or particulate fraction in inhibitor-treated cells compared to stimulated, untreated cells.
Q3: What are some common activators used to induce εPKC translocation?
A3: Several pharmacological agents can be used to activate PKC isozymes, including εPKC, and induce their translocation. The most common activators are phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), which mimic the endogenous activator diacylglycerol (DAG). Other stimuli can be cell-type and context-dependent and may include growth factors, hormones, or neurotransmitters that activate signaling pathways leading to DAG production. It is crucial to use an appropriate activator for your specific cellular model and to have a positive control demonstrating that the chosen stimulus is effective at inducing εPKC translocation.
Troubleshooting Guide: this compound Not Inhibiting εPKC Translocation
This guide addresses potential reasons why you might not be observing the expected inhibitory effect of this compound on εPKC translocation.
Problem 1: No difference in εPKC localization between cells treated with this compound and control cells.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation or Improper Handling | - Storage: Ensure the lyophilized peptide was stored at -20°C or lower. Once reconstituted, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Reconstitution: Use a sterile, appropriate solvent as recommended by the manufacturer. - Stability in Media: Peptides can degrade in cell culture media due to proteases.[5][6] Minimize the time the peptide is in the media before and during the experiment. Consider using serum-free media or a protease inhibitor cocktail if compatible with your experiment. |
| Suboptimal Peptide Concentration | - Dose-Response: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration. A typical starting range for peptide inhibitors is 1-10 µM. - IC50 Value: While a specific IC50 value for this compound inhibiting εPKC translocation is not consistently reported across all cell types, it is generally effective in the low micromolar range. If you are unable to find a specific IC50 for your cell line, determining it empirically through a dose-response curve is the best approach. |
| Insufficient Incubation Time | - Pre-incubation: Pre-incubate the cells with this compound for a sufficient period before adding the stimulus. A pre-incubation time of 30 minutes to 2 hours is a common starting point. This allows for adequate peptide uptake into the cells. |
| Poor Cell Permeability | - Peptide Delivery: this compound is a relatively small peptide, but its cell permeability can be a limiting factor. Some commercially available versions are conjugated to a carrier peptide (e.g., Cys-conjugated for potential carrier protein attachment) to enhance uptake.[3] If you are using an unconjugated peptide, consider using a gentle permeabilization agent or a peptide delivery reagent, ensuring it does not interfere with your assay. |
| Experimental Controls Not Working | - Positive Control: Your stimulus (e.g., PMA) must be potent enough to induce robust εPKC translocation. Always include a "stimulus only" control to confirm that the translocation machinery is functional. - Negative Control: A "vehicle only" (no stimulus, no inhibitor) control is essential to establish the basal localization of εPKC. A scrambled peptide control can also be used to ensure the observed effects are specific to the this compound sequence. |
Problem 2: High background or non-specific signal in immunofluorescence.
| Possible Cause | Troubleshooting Step |
| Antibody Issues | - Primary Antibody Specificity: Ensure your primary antibody is specific for εPKC and validated for immunofluorescence. - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[7] - Blocking: Use an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) to minimize non-specific binding.[8] |
| Fixation and Permeabilization Artifacts | - Fixation Method: The choice of fixative (e.g., paraformaldehyde vs. methanol) can affect antigenicity and protein localization. Optimize the fixation protocol for your specific antibody and cell type.[9] - Permeabilization: Use the appropriate permeabilization agent (e.g., Triton X-100 for membrane proteins, saponin for a gentler permeabilization) for the correct duration. Over-permeabilization can lead to loss of cytosolic proteins. |
| Autofluorescence | - Cell Type: Some cell types exhibit high intrinsic fluorescence. - Reagents: Old or improperly stored fixatives can cause autofluorescence. Use fresh, high-quality reagents. - Controls: Always include an unstained control to assess the level of autofluorescence.[10] |
Problem 3: Inconsistent results in subcellular fractionation and western blotting.
| Possible Cause | Troubleshooting Step |
| Inefficient Fractionation | - Lysis Buffer: Use a lysis buffer that effectively disrupts the plasma membrane without solubilizing organellar membranes for the initial cytosolic fraction. - Centrifugation: Optimize centrifugation speeds and times to ensure proper separation of cytosolic, membrane, and nuclear fractions.[11] - Fraction Purity: Always probe your western blots with antibodies against known markers for each subcellular fraction (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane, Lamin B1 for nucleus) to verify the purity of your fractions.[12] |
| Protein Degradation | - Protease Inhibitors: Always use a fresh protease and phosphatase inhibitor cocktail in your lysis and fractionation buffers.[13] - Temperature: Keep samples on ice or at 4°C throughout the entire fractionation process to minimize enzymatic activity. |
| Loading and Transfer Issues | - Protein Quantification: Accurately quantify the protein concentration in each fraction and load equal amounts onto your gel. - Loading Controls: In addition to fraction-specific markers, use a loading control that is expected to be present in all fractions (though at different levels) to ensure proper transfer. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for this compound experiments. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | A dose-response curve is highly recommended to determine the optimal concentration for your specific cell line. |
| Pre-incubation Time | 30 minutes - 2 hours | This allows for sufficient time for the peptide to enter the cells before stimulation. |
| Stimulation Time (e.g., with PMA) | 5 - 30 minutes | The kinetics of εPKC translocation can be rapid. A time-course experiment is recommended to capture the peak translocation. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for εPKC Translocation
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.
-
Treatment:
-
Pre-incubate cells with this compound (or vehicle/scrambled peptide control) at the optimized concentration and for the optimal time.
-
Add the εPKC activator (e.g., PMA) and incubate for the determined optimal time.
-
-
Fixation:
-
Aspirate the media and gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for εPKC, diluted in blocking buffer, overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 2: Subcellular Fractionation and Western Blotting for εPKC Translocation
-
Cell Culture and Treatment: Grow cells in culture dishes to a high confluency. Treat the cells as described in the immunofluorescence protocol.
-
Cell Lysis and Cytosolic Fractionation:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a small-gauge needle.
-
Centrifuge the homogenate at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C. The supernatant is the cytosolic fraction.
-
-
Membrane/Particulate Fractionation:
-
The pellet from the previous step contains the membrane and organellar fractions.
-
Resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or RIPA buffer) and protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. The supernatant is the membrane/particulate fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against εPKC.
-
Also, probe for subcellular fraction markers to confirm the purity of your fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amount of εPKC in each fraction.
-
Visualizations
Caption: Signaling pathway of εPKC activation and translocation, and the inhibitory action of this compound.
Caption: Experimental workflows for assessing εPKC translocation via immunofluorescence and western blotting.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 4. This compound, PKCe Inhibitor - 1 mg [anaspec.com]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. ortoalresa.com [ortoalresa.com]
- 12. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 13. blog.addgene.org [blog.addgene.org]
Epsilon-V1-2 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the Epsilon-V1-2 peptide inhibitor in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective peptide inhibitor of Protein Kinase C epsilon (PKCε).[1][2] It is derived from the V1 region of PKCε and functions by specifically disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase (RACK), thereby preventing the translocation of PKCε to its site of action.[1][2][3][4] This inhibition of translocation effectively blocks the downstream signaling pathways mediated by PKCε.
Q2: How selective is this compound for PKCε over other PKC isoforms?
A2: this compound exhibits high selectivity for PKCε. Studies have shown that it does not significantly inhibit the translocation of other PKC isoforms, such as α, β, and δ.[5]
Q3: What are the common research applications for this compound?
A3: this compound is a valuable tool for investigating the specific roles of PKCε in various cellular processes. It is frequently used in studies related to:
-
Cardiac function and cardioprotection[6]
-
Inflammatory responses
-
Neuronal signaling
Q4: How should I reconstitute and store the this compound peptide?
A4: For reconstitution, it is recommended to use fresh, high-purity solvents. While specific solubility can vary, a common solvent is DMSO.[5] For long-term storage, it is advisable to store the peptide as a powder at -20°C. Once reconstituted, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q5: What is a suitable negative control for experiments using this compound?
A5: A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is the ideal negative control. This ensures that any observed effects are due to the specific sequence of this compound and not due to non-specific peptide effects. When designing a scrambled control, it's important to ensure it does not serendipitously create a new active motif.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Insufficient concentration of the inhibitor. | Determine the optimal concentration by performing a dose-response experiment. Start with a concentration range of 1-10 µM for in vitro studies and adjust as needed. |
| Poor peptide stability or degradation. | Ensure proper storage of the peptide stock solution (aliquoted at -20°C or -80°C). Prepare fresh working solutions for each experiment. Consider the stability of the peptide in your experimental medium and timeframe. | |
| Cell type is not responsive to PKCε inhibition. | Confirm that your cell model expresses PKCε and that the pathway you are studying is indeed regulated by this isoform. | |
| High background or non-specific effects | Peptide concentration is too high, leading to off-target effects. | Lower the concentration of this compound. Always include a scrambled peptide control to differentiate specific from non-specific effects. |
| Contamination of the peptide stock. | Use sterile techniques when reconstituting and handling the peptide. Filter-sterilize the stock solution if necessary. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum concentrations. Standardize incubation times and treatment conditions. |
| Inconsistent peptide dosage. | Prepare a fresh dilution of the peptide from a stable stock solution for each experiment. Ensure accurate pipetting. |
Experimental Protocols and Best Practices
Determining Optimal Concentration (In Vitro)
It is crucial to determine the optimal concentration of this compound for each specific cell type and experimental condition. A dose-response experiment is highly recommended.
| Parameter | Recommendation |
| Cell Seeding | Plate cells at a density that allows for logarithmic growth during the experiment. |
| Concentration Range | 100 nM to 10 µM is a common starting range for in vitro studies. |
| Incubation Time | This will be dependent on the specific cellular process being investigated. A typical starting point is 1-24 hours. |
| Readout | Use a validated assay to measure the downstream effect of PKCε inhibition (e.g., Western blot for a phosphorylated target, cell viability assay). |
| Controls | Include a vehicle-only control and a scrambled peptide control at the same concentrations as this compound. |
In Vivo Administration
For in vivo studies, the delivery method and dosage will depend on the animal model and research question.
| Parameter | Example from Literature (Mouse Model) |
| Delivery Method | Osmotic pump for continuous delivery. |
| Dosage | 20 mg/kg/day. |
| Duration | 4 weeks. |
| Vehicle Control | A control group receiving the vehicle solution without the peptide is essential. |
Validation of this compound Activity: PKCε Translocation Assay
A key experiment to validate the inhibitory effect of this compound is to assess the translocation of PKCε from the cytosol to the membrane fraction upon cell stimulation.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Pre-incubate the cells with this compound or a scrambled control peptide for the desired time and concentration.
-
Stimulation: Stimulate the cells with a known PKCε activator (e.g., phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 5-30 minutes).
-
Cell Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Western Blotting: Perform Western blot analysis on both fractions using a specific antibody against PKCε.[8][9]
-
Analysis: In stimulated cells treated with the vehicle or scrambled control, you should observe an increase in PKCε in the membrane fraction and a corresponding decrease in the cytosolic fraction. In cells treated with this compound, this translocation should be significantly inhibited.
Validation of this compound Activity: Kinase Activity Assay
A direct measure of PKCε inhibition can be achieved through a kinase activity assay.
Methodology:
-
Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate PKCε using a specific antibody.
-
Kinase Reaction: Perform an in vitro kinase assay using the immunoprecipitated PKCε, a specific PKCε substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP).
-
Detection: Measure the incorporation of the phosphate group into the substrate. This can be done by separating the reaction products by SDS-PAGE and autoradiography, or by using commercially available kinase activity assay kits that utilize fluorescence or luminescence.[10][11][12][13]
-
Analysis: Compare the kinase activity of PKCε from cells treated with this compound to that from control-treated cells. A significant reduction in activity in the this compound treated samples confirms its inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKCε signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. This compound, PKCε Inhibitor - AnaSpec [bioscience.co.uk]
- 3. This compound, PKCe Inhibitor - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PRKCE - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PKC epsilon Monoclonal Antibody (H.51.9) (MA5-14908) [thermofisher.com]
- 9. PKCε (22B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. promega.com [promega.com]
- 11. PKC epsilon Kinase Enzyme System Application Note [promega.jp]
- 12. promega.es [promega.es]
- 13. abcam.com [abcam.com]
Validation & Comparative
Validating the Specificity of PKCε Inhibitor Epsilon-V1-2 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the specificity of the Protein Kinase C epsilon (PKCε) inhibitor, Epsilon-V1-2, using small interfering RNA (siRNA). We offer a comparative look at experimental outcomes and present detailed protocols to ensure the reliability of your research findings.
Understanding this compound and the Importance of Specificity
This compound is a peptide inhibitor designed to specifically target PKCε by interfering with its interaction with the anchoring protein εRACK (epsilon Receptor for Activated C-Kinase).[1] This interaction is crucial for the translocation and activation of PKCε, which in turn is implicated in various cellular signaling pathways, including the ERK1/2 pathway that plays a role in processes like apoptosis.[2][3]
Visualizing the Mechanism and Validation Workflow
To better understand the molecular interactions and the experimental approach, the following diagrams illustrate the signaling pathway, the siRNA validation workflow, and the logic behind this validation method.
Caption: this compound inhibits the PKCε pathway by blocking its interaction with εRACK.
Caption: Workflow for validating this compound specificity using siRNA.
Caption: Logical framework for confirming inhibitor specificity with siRNA.
Experimental Protocol: siRNA-Mediated Knockdown of PKCε
This protocol outlines a typical experiment to validate the specificity of this compound.
1. Cell Culture and Seeding:
-
Culture a suitable cell line known to express PKCε (e.g., HeLa, HEK293, or a relevant cancer cell line) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two groups of cells: one to be transfected with siRNA targeting PKCε (siPKCε) and a control group with a non-targeting scrambled siRNA.
-
For each well of a 6-well plate, dilute 50-100 pmol of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the respective wells.
-
Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.[6]
3. This compound Treatment:
-
After the incubation period for knockdown, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Incubate for the time required to observe the expected biological effect (this will depend on the specific assay, e.g., 24 hours for an apoptosis assay).
4. Analysis:
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PKCε (to confirm knockdown), phosphorylated ERK1/2 (p-ERK, to assess pathway activity), total ERK1/2 (as a loading control), and a housekeeping protein (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Cell-Based Assay:
-
Perform a relevant functional assay, such as a cell viability assay (e.g., MTT) or an apoptosis assay (e.g., Caspase-3/7 activity or Annexin V staining), depending on the known or expected function of PKCε in the chosen cell line.
-
Data Presentation and Interpretation
The following tables represent hypothetical data from the described experiment.
Table 1: Western Blot Densitometry Analysis
| Treatment Group | Relative PKCε Expression (%) | Relative p-ERK/Total ERK Ratio (%) |
| Scrambled siRNA + Vehicle | 100 ± 8 | 100 ± 12 |
| Scrambled siRNA + this compound | 98 ± 7 | 45 ± 9 |
| siPKCε + Vehicle | 22 ± 5 | 30 ± 7 |
| siPKCε + this compound | 20 ± 4 | 28 ± 6 |
Data are presented as mean ± standard deviation.
Interpretation of Table 1: In cells with normal PKCε levels (scrambled siRNA), this compound significantly reduces the phosphorylation of ERK. When PKCε is knocked down (siPKCε), the basal level of p-ERK is already reduced, and the addition of this compound does not cause a further significant decrease. This indicates that the effect of this compound on ERK phosphorylation is dependent on the presence of PKCε.
Table 2: Apoptosis Assay (Caspase-3/7 Activity)
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change) |
| Scrambled siRNA + Vehicle | 1.0 ± 0.1 |
| Scrambled siRNA + this compound | 2.5 ± 0.3 |
| siPKCε + Vehicle | 1.2 ± 0.2 |
| siPKCε + this compound | 1.3 ± 0.15 |
Data are presented as mean ± standard deviation.
Alternative and Complementary Validation Strategies
While siRNA is a robust method, other techniques can be used to validate inhibitor specificity:
-
In Vitro Kinase Assays: Testing the inhibitor against a panel of related and unrelated kinases can provide a broader profile of its specificity.
-
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify the direct binding targets of a compound in a complex cellular lysate.
References
- 1. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 2. Tribulosin suppresses apoptosis via PKC epsilon and ERK1/2 signaling pathway during hypoxia/reoxygenation in neonatal rat ventricular cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PKC-epsilon and ERK1/2 participates in shear-induced endothelial MCP-1 expression that is repressed by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epsilon-V1-2 and Other εPKC Inhibitors for Researchers
For Immediate Publication
This guide provides a detailed comparison of Epsilon-V1-2, a selective peptide inhibitor of protein kinase C epsilon (εPKC), with other notable inhibitors targeting this key enzyme. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual pathway diagrams to facilitate informed decisions in research and development.
Introduction to εPKC and its Inhibition
Protein Kinase C epsilon (εPKC) is a member of the novel PKC subfamily and a critical mediator in a variety of cellular signaling pathways. Unlike conventional PKC isoforms, its activation is independent of calcium but dependent on diacylglycerol (DAG). εPKC is implicated in diverse physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammation. Its dysregulation has been linked to conditions such as cancer, cardiac hypertrophy, and neuropathic pain, making it a significant therapeutic target. Inhibitors of εPKC are invaluable tools for dissecting its signaling pathways and for the development of novel therapeutics.
Profile of this compound
This compound (εV1-2) is a highly selective, eight-amino-acid peptide inhibitor (EAVSLKPT) derived from the V1 region of εPKC. Its primary mechanism of action is the specific disruption of the interaction between εPKC and its anchoring protein, Receptor for Activated C Kinase 2 (RACK2). This prevents the translocation of εPKC to its site of action, thereby inhibiting its downstream signaling.[1][2][3] this compound has demonstrated selectivity for εPKC, with studies showing it does not inhibit the translocation of conventional (α, β) or other novel (δ) PKC isozymes.[4]
Comparative Analysis of εPKC Inhibitors
The following table summarizes the key characteristics of this compound and other compounds known to inhibit or modulate εPKC activity.
| Inhibitor/Modulator | Type | Mechanism of Action | Selectivity Profile & Potency (Ki/IC50) | Key Biological Effects & Applications |
| This compound (εV1-2) | Peptide | Translocation inhibitor; disrupts εPKC-RACK2 interaction.[1][2][3] | Selective for εPKC translocation over α, β, and δ isozymes.[4] Specific inhibitory concentration is application-dependent (e.g., 1µM in cell culture). | Attenuates cardiac hypertrophy, reduces inflammation in cardiac allografts, modulates apoptosis.[5] |
| εPKC Pseudosubstrate | Peptide | Pseudosubstrate inhibitor; mimics the substrate and blocks the active site.[1] | Selective for εPKC. Sequence: ERMRPRKRQGAVRRRV.[1] | Tool for studying εPKC-specific substrate phosphorylation. |
| Bryostatin-1 | Macrolide | Binds to the C1 domain, acting as an initial activator, but prolonged exposure leads to downregulation/inhibition of several PKC isozymes.[6][7] | High affinity for multiple PKC isozymes. Ki values: εPKC (0.24 nM), δPKC (0.26 nM), β2PKC (0.42 nM), αPKC (1.35 nM).[6] | Investigated for cancer therapy, Alzheimer's disease, and HIV eradication.[6][8] |
| Enzastaurin (LY317615) | Small Molecule | ATP-competitive inhibitor.[9] | Selective for PKCβ but also inhibits other isoforms. IC50 values: PKCβ (6 nM), PKCα (39 nM), PKCγ (83 nM), εPKC (110 nM) .[9] | Primarily studied in oncology, particularly for lymphomas and gliomas. |
| Novel Small Molecule εPKC Inhibitors (e.g., Analogs 1.0 & 1.3) | Small Molecule | ATP-competitive inhibitors.[10] | Selective for εPKC. Ki values < 20 nM . Showed selectivity over other kinases.[10][11] | Preclinical studies show a reduction in alcohol consumption in mice.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified εPKC signaling pathway upon activation.
Caption: Workflow for εPKC translocation inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
Live-Cell Imaging of GFP-εPKC Translocation
This assay visually determines an inhibitor's ability to prevent the movement of εPKC from the cytosol to the plasma membrane upon activation.
-
Cell Culture and Transfection:
-
Culture cells (e.g., COS-7, CHO) on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding a fusion protein of Green Fluorescent Protein and εPKC (GFP-εPKC) using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression. The fluorescent GFP tag allows for visualization of εPKC localization within the living cell.[10]
-
-
Imaging and Treatment:
-
Mount the dish on a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire baseline images of GFP-εPKC distribution in untreated cells. The protein should appear diffusely in the cytoplasm.[10]
-
Pre-incubate a subset of cells with the εPKC inhibitor (e.g., this compound) for a predetermined time.
-
Add an εPKC activator, such as Phorbol 12-myristate 13-acetate (PMA), to the medium to induce translocation.
-
Acquire time-lapse images at regular intervals (e.g., every 30 seconds) to monitor the movement of GFP-εPKC. In control cells (no inhibitor), fluorescence will accumulate at the plasma membrane.[10]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane for each cell at each time point.
-
Calculate the ratio of membrane-to-cytosol fluorescence to quantify the extent of translocation.
-
Compare the translocation in inhibitor-treated cells to control cells to determine the percentage of inhibition.
-
In Vitro Kinase Assay (Radiolabeled)
This assay directly measures the enzymatic activity of εPKC and its inhibition by a test compound.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube on ice, combine purified, active εPKC enzyme, a specific peptide substrate (e.g., a peptide derived from MARCKS), and the lipid activator phosphatidylserine/diacylglycerol (PS/DAG).
-
Add the test inhibitor at various concentrations to different tubes. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the ATP mixture, which includes unlabeled ("cold") ATP and a small amount of radiolabeled [γ-³²P]ATP.[12][13]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), allowing the kinase to phosphorylate the substrate.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.[8]
-
-
Washing and Quantification:
-
Wash the P81 paper squares multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place each paper square in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.[8][12]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of εPKC and RACK2
This technique is used to verify that an inhibitor, such as this compound, disrupts the physical interaction between εPKC and its binding partner RACK2.
-
Cell Lysis:
-
Treat cultured cells with an appropriate agonist to induce the εPKC-RACK2 interaction, with or without pre-incubation with the inhibitor.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[2][14]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for either εPKC or RACK2 overnight at 4°C with gentle rotation. This allows the antibody to bind its target protein.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.[2][15]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. This denatures the proteins and breaks the antibody-antigen bonds.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the other protein in the complex (e.g., if you immunoprecipitated with an anti-εPKC antibody, probe the Western blot with an anti-RACK2 antibody).
-
A band corresponding to the co-immunoprecipitated protein will appear in the control lane but should be significantly reduced or absent in the lane from inhibitor-treated cells, confirming the disruption of the interaction.
-
Conclusion
The selection of an appropriate εPKC inhibitor is contingent on the specific experimental goals. This compound offers high selectivity for studying the consequences of εPKC translocation. In contrast, small molecule inhibitors may provide broader PKC inhibition, and modulators like Bryostatin-1 present complex, biphasic effects. This guide provides the foundational data and methodologies to aid researchers in navigating these choices and advancing the understanding of εPKC signaling in health and disease.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein extraction, co-immunoprecipitation, and immunoblots protocol v1 [protocols.io]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of epsilon PKC suppresses chronic inflammation in murine cardiac transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pkc inhibitor peptide | Sigma-Aldrich [sigmaaldrich.com]
- 10. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison: Epsilon-V1-2 Peptide Inhibitor Versus Dominant-Negative εPKC Constructs for εPKC Inhibition
For researchers, scientists, and drug development professionals investigating the nuanced roles of protein kinase C epsilon (εPKC), the choice of inhibitory tool is critical. This guide provides a comprehensive comparison of two widely used specific inhibitors: the cell-permeable peptide Epsilon-V1-2 and genetically encoded dominant-negative εPKC mutants. We delve into their mechanisms of action, experimental applications, and present available data to facilitate an informed decision for your research needs.
This comparison guide synthesizes available data to provide a clear overview of these two distinct methodologies for inhibiting εPKC. While direct comparative studies are limited, this guide offers a side-by-side analysis of their characteristics and applications to aid in the selection of the most appropriate tool for your experimental goals.
At a Glance: this compound vs. Dominant-Negative εPKC
| Feature | This compound | Dominant-Negative εPKC |
| Inhibitor Type | Synthetic Peptide | Genetically Encoded Mutant Protein |
| Mechanism of Action | Allosteric inhibitor; disrupts the interaction between εPKC and its anchoring protein, Receptor for Activated C Kinase (RACK2), preventing translocation and activation.[1][2] | Competes with endogenous wild-type εPKC for binding to substrates and/or upstream activators, forming non-functional complexes and thereby inhibiting the signaling cascade. |
| Delivery Method | Direct addition to cell culture media; often requires a carrier or conjugation for efficient intracellular delivery. | Gene delivery via transfection or viral transduction (e.g., adenovirus, lentivirus).[3] |
| Temporal Control | Acute and reversible inhibition; onset of action is rapid upon administration and can be washed out. | Long-term, stable inhibition in transduced/transfected cells; can be made inducible (e.g., tetracycline-inducible system) for temporal control.[3] |
| Specificity | Reported to be selective for εPKC over α, β, and δ isoforms.[4] However, comprehensive screening against a full panel of PKC isoforms is not widely reported. | High theoretical specificity for εPKC, as it is a mutated form of the target protein itself. Potential for off-target effects due to overexpression and sequestration of common binding partners. |
| Typical Concentration/Dose | 1 µM for 24 hours in cultured cardiomyocytes.[4] | Dependent on expression levels from the genetic construct, optimized via titration of viral vector (Multiplicity of Infection - MOI) or promoter strength. |
| Potential Off-Target Effects | Potential for non-specific interactions with other proteins, though designed for a specific protein-protein interaction. | Overexpression may lead to sequestration of shared binding partners, potentially affecting other signaling pathways. The delivery vehicle (e.g., virus) may have its own cellular effects.[5] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Protein kinase C epsilon (εPKC) is a member of the novel PKC subfamily, playing crucial roles in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and cardiac function.[1] Its activity is tightly regulated, primarily through its translocation from the cytosol to specific cellular compartments upon activation by diacylglycerol (DAG). This translocation is mediated by its interaction with specific anchoring proteins known as Receptors for Activated C Kinase (RACKs), with εPKC primarily binding to RACK2.
This compound: Disrupting the Anchor
This compound is a synthetic peptide derived from the C2-like domain of εPKC.[1][2] Its inhibitory action is elegantly simple: it mimics the binding site of εPKC for RACK2. By competitively binding to RACK2, this compound prevents the translocation of endogenous εPKC to its site of action, thereby inhibiting its downstream signaling.
References
- 1. This compound, PKCe Inhibitor - 1 mg [anaspec.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Regulated expression of a dominant negative protein kinase C epsilon mutant inhibits the proliferation of U-373MG human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenovirus infection stimulates the Raf/MAPK signaling pathway and induces interleukin-8 expression - PMC [pmc.ncbi.nlm.nih.gov]
Epsilon-V1-2: A Selective Modulator of PKC Epsilon Signaling with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a comprehensive comparison of the peptide inhibitor Epsilon-V1-2 (εV1-2) and its cross-reactivity with other Protein Kinase C (PKC) isozymes, supported by experimental data and detailed protocols.
This compound is a peptide-based inhibitor derived from the V1 region of Protein Kinase C epsilon (PKCε).[1][2] Its mechanism of action involves the specific disruption of the interaction between PKCε and its Receptor for Activated C-Kinase (RACK), RACK2.[1][3] This interaction is crucial for the translocation of PKCε to its site of action within the cell, a necessary step for its downstream signaling activities. The high fidelity of this compound for PKCε makes it a valuable tool for dissecting the specific roles of this isozyme in complex cellular processes.
Unveiling the Selectivity Profile of this compound
Experimental evidence underscores the high selectivity of this compound for PKCε with minimal effects on other PKC isozymes. A key study by Yedovitzky et al. (1997) investigated the effect of εV1-2 on the translocation of several PKC isozymes in pancreatic β-cells. The results demonstrated that while εV1-2 effectively inhibited the glucose-stimulated translocation of PKCε, it did not impede the translocation of conventional PKCα (cPKCα), novel PKCδ (nPKCδ), or atypical PKCζ (aPKCζ). This indicates a specific inhibitory action on the PKCε translocation machinery.
While comprehensive quantitative data across all PKC isozymes is limited in publicly available literature, the existing studies consistently point towards the selective nature of this compound. The following table summarizes the observed effects of this compound on the translocation of various PKC isozymes based on published findings.
| PKC Isozyme Family | PKC Isozyme | This compound Effect on Translocation | Reference |
| Conventional (cPKC) | α | No Inhibition | Yedovitzky et al., 1997 |
| β | Not Reported | ||
| γ | Not Reported | ||
| Novel (nPKC) | δ | No Inhibition | Yedovitzky et al., 1997 |
| ε | Inhibition | Yedovitzky et al., 1997 | |
| η | Not Reported | ||
| θ | Not Reported | ||
| Atypical (aPKC) | ζ | No Inhibition | Yedovitzky et al., 1997 |
| ι/λ | Not Reported |
Experimental Protocols: Assessing PKC Isozyme Translocation
To determine the cross-reactivity of this compound, a cellular translocation assay is employed. This method assesses the ability of the peptide to inhibit the stimulus-induced redistribution of different PKC isozymes from the cytosol to cellular membranes or specific subcellular compartments.
General Translocation Assay Protocol
This protocol is a generalized procedure based on the methodologies described in the literature for assessing PKC translocation.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., pancreatic β-cells, cardiac myocytes, or a cell line overexpressing a specific PKC isozyme) to 70-80% confluency.
-
Pre-incubate the cells with this compound peptide at the desired concentration for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce PKC translocation (e.g., glucose for pancreatic β-cells, phorbol esters, or a specific receptor agonist). A control group without this compound treatment should be included.
2. Subcellular Fractionation:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
3. Western Blot Analysis:
-
Resuspend the membrane pellet in a lysis buffer containing detergents.
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the PKC isozyme of interest.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
4. Data Analysis:
-
Quantify the band intensity for the PKC isozyme in both the cytosolic and membrane fractions for all treatment conditions.
-
Calculate the percentage of the PKC isozyme in the membrane fraction relative to the total amount (cytosol + membrane).
-
Compare the percentage of translocation in the presence and absence of this compound to determine the inhibitory effect.
Signaling Pathways of PKC Isozyme Families
The specificity of this compound for PKCε is rooted in the unique structural features of the V1 domain among different PKC isozymes. The following diagrams illustrate the general activation and signaling pathways for the three main families of PKC.
Caption: General overview of the Protein Kinase C (PKC) activation pathway.
Caption: Classification of PKC isozymes based on their cofactor requirements.
Caption: Workflow for assessing the selectivity of this compound.
References
Efficacy of Epsilon-V1-2: A Comparative Analysis in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the selective protein kinase C epsilon (PKCε) inhibitor, Epsilon-V1-2, reveals varying efficacy across different cancer cell lines, highlighting its potential as a targeted therapeutic agent. This guide provides a detailed comparison of its effects on breast cancer and glioblastoma cell lines, supported by experimental data and protocols to aid researchers in their investigations.
This compound is a peptide inhibitor that specifically targets PKCε, a key enzyme implicated in cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Its mechanism of action involves the disruption of the interaction between PKCε and its receptor, RACK2, thereby inhibiting downstream signaling.[1][2]
Comparative Efficacy of this compound
While specific quantitative data on the IC50 of this compound across a wide range of cell lines remains to be extensively published, the existing literature on PKCε inhibition provides a strong basis for its differential effects. Studies utilizing PKCε inhibitors, including siRNA and other pharmacological agents, have demonstrated significant impacts on the viability and apoptotic processes in various cancer cell lines.
Table 1: Summary of PKCε Inhibition Effects in Breast and Glioblastoma Cell Lines
| Cell Line | Cancer Type | Effect of PKCε Inhibition | Key Findings |
| MCF-7 | Breast Cancer | Increased Apoptosis, Reduced Proliferation | Inhibition of PKCε sensitizes cells to TRAIL-induced apoptosis.[3] |
| MDA-MB-231 | Breast Cancer | Reduced Proliferation, Invasion, and Motility | RNAi-mediated knockdown of PKCε significantly impairs the aggressive phenotype of these cells.[4] |
| U87 MG | Glioblastoma | Increased Apoptosis, Reduced Survival | Silencing of PKCε expression induces apoptosis and reduces the expression of the survival protein AKT. |
| T98G | Glioblastoma | Increased Apoptosis | Overexpression of PKCε protects glioma cells from apoptosis, suggesting inhibition would have the opposite effect.[5] |
Signaling Pathways Modulated by this compound
Inhibition of PKCε by this compound is expected to impact several critical signaling pathways involved in cancer progression.
PI3K/AKT/mTOR Pathway
In glioblastoma cells, PKCε has been shown to positively regulate the expression of AKT, a central kinase in the PI3K/AKT/mTOR pathway that promotes cell survival and proliferation.[6] Therefore, treatment with this compound is anticipated to downregulate AKT signaling, leading to decreased cell viability and induction of apoptosis.
Caption: this compound inhibits PKCε, leading to downregulation of the pro-survival PI3K/AKT/mTOR pathway.
TRAIL-Induced Apoptosis Pathway
In breast cancer cells, particularly MCF-7, PKCε has been identified as a negative regulator of apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[3] Overexpression of PKCε confers resistance to TRAIL.[3] Consequently, inhibition of PKCε with this compound is expected to sensitize these cells to TRAIL-mediated cell death.
Caption: this compound enhances TRAIL-induced apoptosis by inhibiting the anti-apoptotic function of PKCε.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound. Specific parameters may require optimization for different cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound peptide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of PKCε, AKT, and downstream effectors) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A streamlined workflow for Western blot analysis to assess changes in signaling proteins.
Conclusion
This compound presents a promising avenue for targeted cancer therapy due to its specificity for PKCε. The differential effects observed in breast and glioblastoma cell lines underscore the importance of a personalized medicine approach. Further research is warranted to establish a broader profile of this compound efficacy across a wider range of cancer cell types and to elucidate the full spectrum of its downstream signaling effects. The provided protocols offer a foundational framework for researchers to build upon in their exploration of this potent PKCε inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Protein kinase C epsilon confers resistance of MCF-7 cells to TRAIL by Akt-dependent activation of Hdm2 and downregulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C epsilon is a predictive biomarker of aggressive breast cancer and a validated target for RNA interference anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of PKCε downregulation on autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Epsilon-Associated Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
The term "Epsilon-V1-2" and related "Epsilon" findings appear in distinct scientific contexts, primarily in clinical cardiology and molecular biology. This guide provides a comparative overview of the reproducibility of experimental findings in two key areas: the clinical detection of "Epsilon waves" in electrocardiography and the laboratory application of the "this compound" peptide as a Protein Kinase C epsilon (PKCε) inhibitor. Understanding the nuances of reproducibility in each context is critical for advancing research and development.
Part 1: Reproducibility of Epsilon Wave Detection in Cardiology
Epsilon waves are low-amplitude electrical signals that can appear on an electrocardiogram (ECG) and are considered a hallmark of arrhythmogenic cardiomyopathy (AC), a genetic heart muscle disease. The reproducibility of detecting these waves is crucial for accurate diagnosis and prognosis.
Quantitative Data Summary
The following table summarizes key parameters influencing the reproducibility of Epsilon wave detection.
| Parameter | Method | Reported Reproducibility | Factors Influencing Reproducibility |
| Epsilon Wave Detection | Standard 12-lead ECG | Low sensitivity, variable reproducibility.[1] | Filter settings (40 Hz filters can eliminate the wave), lead placement, and disease stage.[1] |
| Right precordial leads (V1-V3) | Higher likelihood of detection compared to other leads.[1] | Advanced disease stages show more prominent waves.[1] | |
| Signal Averaging | High reproducibility.[2] | Reduces noise to reveal low-amplitude signals.[2] | |
| Fontaine Lead System (FLS) | Improved reproducibility over standard leads. | Specific lead placement enhances signal capture.[2] |
Experimental Protocols for Epsilon Wave Detection
1. Standard 12-Lead ECG Protocol:
-
Objective: To detect Epsilon waves in patients suspected of having arrhythmogenic cardiomyopathy.
-
Methodology:
-
Place electrodes in the standard 12-lead positions.
-
Record the ECG with a filter setting of at least 150 Hz to avoid attenuation of the low-amplitude Epsilon wave.[1]
-
Analyze the terminal portion of the QRS complex in the right precordial leads (V1-V3) for the presence of low-amplitude signals.
-
-
Challenges to Reproducibility: The low amplitude of the Epsilon wave makes it susceptible to noise and filtering. Different ECG machine settings and operator techniques can lead to inconsistent results.[1]
2. Signal-Averaged ECG (SAECG) Protocol:
-
Objective: To enhance the detection of low-amplitude late potentials, including Epsilon waves.
-
Methodology:
-
Record multiple ECG cycles.
-
Align the QRS complexes from these cycles.
-
Average the signals to reduce random noise and amplify coherent signals like the Epsilon wave.[2]
-
-
Advantages in Reproducibility: This technique significantly improves the signal-to-noise ratio, making the detection of Epsilon waves more consistent and reproducible across different measurements.[2]
Logical Workflow for Epsilon Wave Diagnosis
Part 2: Reproducibility of this compound Peptide Inhibitor Experiments
The peptide this compound is a specific inhibitor of Protein Kinase C epsilon (PKCε), a key enzyme in various cellular signaling pathways.[3][4][5] The reproducibility of experiments using this inhibitor is fundamental for studying the role of PKCε in processes like cell proliferation, differentiation, and apoptosis.[4][5]
Quantitative Data Summary
The following table outlines key experimental readouts and factors affecting their reproducibility when using the this compound inhibitor.
| Experimental Assay | Key Readout | Alternative/Control | Factors Influencing Reproducibility |
| PKCε Translocation Assay | Inhibition of PKCε movement to its receptor (εRACK). | Scrambled peptide control, vehicle control. | Cell line variability, imaging technique, and antibody specificity. |
| MARCKS Phosphorylation Assay | Reduction in the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). | Western blot with phospho-specific antibodies, inactive analog of the inhibitor. | Antibody quality, loading controls, and detection method sensitivity. |
| Cell Viability/Apoptosis Assay | Changes in cell survival or death rates. | Staurosporine (general kinase inhibitor), other isoform-specific PKC inhibitors. | Dosing accuracy, treatment duration, and the specific assay used (e.g., MTT, TUNEL). |
| ERK1/2 Activation Assay | Altered phosphorylation of ERK1/2 downstream of PKCε.[6] | PD98059 (MEK inhibitor), Western blot analysis. | Crosstalk with other signaling pathways, timing of sample collection. |
Experimental Protocols for a PKCε Inhibition Study
1. General Cell Treatment Protocol with this compound:
-
Objective: To assess the effect of PKCε inhibition on a specific cellular process.
-
Methodology:
-
Culture cells to the desired confluency.
-
Prepare fresh solutions of this compound peptide and a scrambled peptide control at the desired concentrations.
-
Treat cells with the inhibitor or control for a predetermined time course.
-
Harvest cells for downstream analysis (e.g., Western blot, immunofluorescence, or functional assays).
-
-
Critical for Reproducibility: Consistent cell culture conditions, precise timing of treatments and harvesting, and the use of appropriate controls are paramount.
2. Western Blot for Downstream Signaling (p-ERK1/2):
-
Objective: To quantify the effect of this compound on the activation of the downstream kinase ERK1/2.
-
Methodology:
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a secondary antibody for detection and quantify band intensities.
-
Normalize p-ERK1/2 levels to total ERK1/2.
-
-
Ensuring Reproducibility: The quality of antibodies, consistent loading of protein, and a standardized imaging and quantification process are essential.
PKCε Signaling Pathway and Inhibition
Conclusion
The reproducibility of "Epsilon" related findings is highly context-dependent. In clinical cardiology, the challenge lies in the consistent detection of a low-amplitude physiological signal, with reproducibility enhanced by specific techniques like signal averaging. In molecular biology, the reproducibility of experiments using the this compound peptide inhibitor depends on meticulous experimental design, the use of appropriate controls, and the standardization of assay conditions. For researchers in both fields, a thorough understanding of the factors that can introduce variability is essential for generating robust and reliable data.
References
- 1. Epsilon wave: A review of historical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epsilon waves: Milestones in the discovery and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]
- 4. This compound, PKCe Inhibitor - 1 mg [anaspec.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Activation of PKC-epsilon and ERK1/2 participates in shear-induced endothelial MCP-1 expression that is repressed by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Epsilon-V1-2: A Comparative Guide for its Use as a Negative Control in εPKC Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epsilon-V1-2 and its appropriate negative control, a scrambled peptide, for studying the activation of protein kinase C epsilon (εPKC). It includes supporting experimental data, detailed protocols for key assays, and visualizations to clarify signaling pathways and workflows.
Introduction to this compound and εPKC Signaling
Protein Kinase C epsilon (εPKC) is a member of the novel PKC subfamily and a critical mediator in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] Upon activation, typically by diacylglycerol (DAG), εPKC translocates to specific intracellular locations by binding to its receptor for activated C-kinase (RACK). This translocation is essential for its ability to phosphorylate downstream target proteins.
This compound is a highly selective peptide inhibitor of εPKC.[3] Derived from residues 14-21 of εPKC, it competitively inhibits the binding of εPKC to its RACK, thereby preventing its translocation and subsequent activation of downstream signaling cascades.[1][3][4][5] This specificity makes this compound a valuable tool for elucidating the precise role of εPKC in cellular signaling.
To ensure that the observed effects of this compound are specifically due to the inhibition of εPKC and not due to non-specific peptide effects, it is crucial to use a proper negative control in all experiments. The ideal negative control is a scrambled peptide with the same amino acid composition as this compound but in a randomized sequence. This control is not expected to bind to the RACK and therefore should not inhibit εPKC translocation or activity.
Comparative Analysis: this compound vs. Scrambled Peptide Control
The following table summarizes the key characteristics and expected experimental outcomes when using this compound and a scrambled peptide control.
| Feature | This compound | Scrambled Peptide Control |
| Sequence | Specific amino acid sequence derived from εPKC (e.g., EAVSLKPT)[3] | Same amino acid composition as this compound but in a randomized sequence. |
| Mechanism of Action | Competitively inhibits the binding of εPKC to its RACK, preventing translocation.[3][4][5] | Does not specifically bind to the εPKC RACK. |
| Effect on εPKC Translocation | Significantly inhibits agonist-induced εPKC translocation to the target membrane.[3] | No significant effect on agonist-induced εPKC translocation. |
| Effect on Downstream Substrate Phosphorylation (e.g., MARCKS) | Significantly reduces the phosphorylation of εPKC substrates like MARCKS. | No significant effect on the phosphorylation of εPKC substrates. |
| Expected Cellular Effect (in εPKC-dependent processes) | Modulates the cellular process under investigation (e.g., inhibits proliferation, reduces inflammation).[2][6] | No significant modulation of the cellular process. |
Experimental Protocols
εPKC Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the effect of this compound on the translocation of εPKC using immunofluorescence microscopy.
Materials:
-
Cells expressing εPKC
-
Cell culture medium and supplements
-
This compound
-
Scrambled peptide control
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against εPKC
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Peptide Treatment: Pre-incubate the cells with this compound or the scrambled peptide control at the desired concentration for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for the appropriate time (e.g., 15-30 minutes) to induce εPKC translocation. Include an unstimulated control group.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against εPKC (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a fluorescence microscope. Analyze the subcellular localization of εPKC.
MARCKS Phosphorylation Assay (Western Blot)
This protocol details how to measure the effect of this compound on the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a major downstream substrate of εPKC.[5]
Materials:
-
Cells expressing εPKC and MARCKS
-
Cell culture medium and supplements
-
This compound
-
Scrambled peptide control
-
PKC activator (e.g., PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-MARCKS (e.g., Ser152/156)[5]
-
Primary antibody against total MARCKS
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with this compound or the scrambled peptide control, followed by stimulation with a PKC activator as described in the translocation assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and then detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MARCKS and a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
εPKC Signaling Pathway and Inhibition by this compound
Caption: εPKC activation pathway and the inhibitory action of this compound.
Experimental Workflow for Comparing this compound and Scrambled Peptide
Caption: Experimental workflow for comparing this compound and a scrambled peptide.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Pharmacological inhibition of epsilon PKC suppresses chronic inflammation in murine cardiac transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Sustained inhibition of epsilon protein kinase C inhibits vascular restenosis after balloon injury and stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming εPKC Inhibition: A Comparative Guide to Epsilon-V1-2 and Other Inhibitors Using Substrate Phosphorylation Assays
For Immediate Release
This guide provides a comprehensive comparison of Epsilon-V1-2, a selective peptide inhibitor of epsilon Protein Kinase C (εPKC), with other commonly used small molecule inhibitors. The performance of these inhibitors is evaluated based on their ability to prevent the phosphorylation of a specific substrate in in vitro kinase assays. This document is intended for researchers, scientists, and drug development professionals working on εPKC-mediated signaling pathways.
Introduction to εPKC and its Inhibition
Epsilon Protein Kinase C (εPKC) is a member of the novel PKC subfamily and a key regulator in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of εPKC activity has been implicated in numerous diseases, making it an attractive therapeutic target. This compound is a peptide derived from the C2 domain of εPKC that selectively inhibits its function by disrupting its interaction with the receptor for activated C kinase (RACK), thereby preventing its translocation to the site of action.[1] This guide focuses on the direct confirmation of εPKC inhibition through substrate phosphorylation assays, a fundamental method for assessing the efficacy of kinase inhibitors.
Comparative Inhibitor Performance
| Inhibitor | Type | Mechanism of Action | εPKC IC50 (µM) |
| This compound | Peptide | Translocation Inhibitor | Not Reported |
| Rottlerin | Small Molecule | ATP-Competitive | 80 - 100 |
| Go 6983 | Small Molecule | ATP-Competitive | 20 |
Note: The IC50 values for Rottlerin and Go 6983 are derived from in vitro kinase assays. The efficacy of this compound is typically demonstrated by its ability to block εPKC translocation and downstream phosphorylation events in cellular assays at concentrations in the low micromolar range.
εPKC Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the activation of εPKC and its downstream effects. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of diacylglycerol (DAG), which recruits εPKC to the membrane. There, it is activated and can phosphorylate a variety of substrate proteins, leading to diverse cellular responses.
References
A Researcher's Guide to Selecting Epsilon-V1-2: A Comparative Framework
For researchers and drug development professionals utilizing the εPKC inhibitor Epsilon-V1-2, selecting a high-quality product from a reliable vendor is paramount to ensure experimental reproducibility and accuracy. This guide provides a framework for a side-by-side comparison of this compound from different vendors, focusing on key performance indicators and the experimental protocols to assess them. In the absence of publicly available direct comparative studies, this guide empowers researchers to make informed decisions by establishing their own quality control and vendor validation processes.
Key Performance Indicators for this compound
The quality and efficacy of a synthetic peptide like this compound are determined by several key parameters. When comparing products from different vendors, researchers should focus on the following quantitative and qualitative attributes.
| Key Performance Indicator | Description | Recommended Analytical Method |
| Purity | The percentage of the target peptide sequence (EAVSLKPT) in the final product. Impurities can include truncated or modified peptides that may interfere with the experiment. | High-Performance Liquid Chromatography (HPLC) |
| Identity Verification | Confirmation that the supplied peptide has the correct molecular weight corresponding to its amino acid sequence. | Mass Spectrometry (MS) |
| Inhibitory Activity | The functional ability of the peptide to inhibit the activity of its target, εPKC. This is the most critical performance parameter. | In vitro kinase assay |
| Solubility | The ease with which the peptide dissolves in a suitable solvent without aggregation. Poor solubility can lead to inaccurate concentration determination and reduced activity. | Visual inspection and spectrophotometry |
| Lot-to-Lot Consistency | The reproducibility of the key performance indicators across different batches from the same vendor. | HPLC, MS, and in vitro kinase assay |
Experimental Protocols
To assess the key performance indicators of this compound from different vendors, the following experimental protocols are recommended.
Purity and Identity Verification by HPLC-MS
Objective: To determine the purity of the this compound peptide and confirm its molecular identity.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide from each vendor in a suitable solvent (e.g., sterile, nuclease-free water or a buffer recommended by the vendor) to a stock concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (C₃₇H₆₅N₉O₁₃), which is approximately 844.0 g/mol .
-
In Vitro εPKC Inhibition Assay
Objective: To functionally compare the inhibitory activity of this compound from different vendors.
Methodology:
-
Assay Principle: This assay measures the phosphorylation of a specific substrate by recombinant human εPKC in the presence and absence of the this compound inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the peptide.
-
Reagents:
-
Recombinant human εPKC.
-
PKC substrate (e.g., a fluorescently labeled peptide or Myelin Basic Protein).
-
ATP.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
This compound from different vendors, serially diluted.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant εPKC, and the substrate.
-
Add serial dilutions of this compound from each vendor to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the signal (e.g., fluorescence or radioactivity) corresponding to the level of substrate phosphorylation.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound from each vendor. A lower IC₅₀ value indicates higher potency.
-
Visualizing the Process
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different vendors.
Caption: Simplified signaling pathway of εPKC and the inhibitory action of this compound.
By implementing this structured approach, researchers can objectively assess the quality and performance of this compound from various suppliers, ensuring the selection of a product that meets the rigorous demands of their research and development activities. This proactive validation is a critical step towards achieving reliable and reproducible scientific outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
